![molecular formula C12H16N4O B2797074 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol CAS No. 2189434-28-2](/img/structure/B2797074.png)
1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” consists of a pyrazolo[1,5-a]pyrimidin ring attached to a pyrrolidin-3-ol group . Further structural analysis could be performed using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” is a solid with a melting point of 251 - 253°C . It has a density of 1.4±0.1 g/cm3 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume could not be retrieved from the available data .Applications De Recherche Scientifique
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the chemical structure of interest, are privileged heterocycles in drug discovery, exhibiting a broad range of medicinal properties including anticancer, anti-infectious, anti-inflammatory activities, and their use as central nervous system (CNS) agents and CRF1 antagonists. These scaffolds have garnered attention due to their structural versatility and the broad spectrum of biological activities they can exhibit. Significant synthetic strategies and structure-activity relationship (SAR) studies highlight the potential of these scaffolds in developing novel drug candidates. This underscores the vast room for exploration and exploitation of this privileged scaffold in medicinal chemistry, pointing towards its relevance in scientific research applications beyond the known domains of therapeutic intervention (Cherukupalli et al., 2017).
Hybrid Catalysts in the Synthesis of Pyrimidine Derivatives
The pyranopyrimidine core, another structure closely related, has shown extensive utility in medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent investigations into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds underscore the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in facilitating complex molecular syntheses. This highlights the innovative approaches towards synthesizing pyrimidine derivatives, which could potentially be extended to the synthesis and exploration of compounds such as 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol for novel biological applications (Parmar et al., 2023).
Dipeptidyl Peptidase IV Inhibitors and Pyrimidine Derivatives
The exploration of pyrimidine derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors showcases the therapeutic significance of pyrimidine-based compounds in treating type 2 diabetes mellitus. This area of research demonstrates the role of pyrimidine and related scaffolds in addressing metabolic disorders, further emphasizing the potential of compounds like 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol in therapeutic applications beyond their currently known uses (Mendieta et al., 2011).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Propriétés
IUPAC Name |
1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-6-12(15-4-3-10(17)7-15)16-11(13-8)5-9(2)14-16/h5-6,10,17H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBAGSVNRNCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.